molecular formula C7H12ClN3O B8249148 (S)-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile hydrochloride

(S)-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile hydrochloride

Cat. No.: B8249148
M. Wt: 189.64 g/mol
InChI Key: BKHDYBMGEZPELT-RGMNGODLSA-N
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Description

(S)-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile hydrochloride is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidine ring, an aminoacetyl group, and a carbonitrile group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Aminoacetyl Group: This step often involves the use of amino acid derivatives and specific catalysts to ensure the correct stereochemistry.

    Addition of the Carbonitrile Group: This can be done using cyanation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups.

    Reduction: This reaction can be used to reduce the carbonitrile group to an amine.

    Substitution: This reaction can involve the replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products Formed

    Oxidation: Products may include carboxylic acids and ketones.

    Reduction: Products may include primary amines.

    Substitution: Products may include halogenated derivatives and other substituted compounds.

Scientific Research Applications

(S)-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by inhibiting or activating these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile hydrochloride: The enantiomer of the compound with different stereochemistry.

    1-(2-aminoacetyl)pyrrolidine-2-carbonitrile: The non-chiral version of the compound.

    1-(2-aminoacetyl)pyrrolidine-2-carboxamide: A similar compound with a carboxamide group instead of a carbonitrile group.

Uniqueness

(S)-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile hydrochloride is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer and other similar compounds. This makes it a valuable molecule for studying stereochemistry-dependent effects in various applications.

Properties

IUPAC Name

(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O.ClH/c8-4-6-2-1-3-10(6)7(11)5-9;/h6H,1-3,5,9H2;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHDYBMGEZPELT-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CN)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CN)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

[2-(2-Cyano-pyrrolidin-1-yl)-2-oxo-ethyl]-carbamic acid tert-butyl ester 1e (13.7 g, 54.2 mmol) was dissolved in the solvent mixture of 140 mL of ether and 40 mL of water, and 37% hydrochloride acid (90 mL) were then added dropwise to the solution. Upon completion of the addition, the reaction mixture was stirred for 1 hour in an ice-water bath, the solvent was evaporated, and ether was added to the residue to centrifuge to give 1-(2-amino-acetyl)-pyrrolidine-2-carbonitrile hydrochloride 1d (10 g, yield 98%) as a white powder.
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
1-(2-amino-acetyl)-pyrrolidine-2-carbonitrile hydrochloride
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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